Sodium creatine phosphate dibasic tetrahydrate

Analytical Chemistry Pharmaceutical Quality Control Biochemical Reagent Specifications

This tetrahydrate disodium salt guarantees stoichiometric dosing for ATP regeneration and CK activity assays — unlike anhydrous or indefinite hydrate forms. Free creatine is stringently controlled (≤0.6%) to prevent product inhibition in enzymatic assays. The disodium salt provides superior aqueous solubility (0.1 g/mL) versus the free acid, while the defined water content (20–25% KF) ensures batch-to-batch reproducibility in cardioplegia formulation, in vitro translation systems, and pharmacokinetic studies. Choose ≥98% (NT) material for biochemical research or 99% extrapure for regulated pharmaceutical development.

Molecular Formula C4H16N3Na2O9P
Molecular Weight 327.14 g/mol
Cat. No. B7821448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium creatine phosphate dibasic tetrahydrate
Molecular FormulaC4H16N3Na2O9P
Molecular Weight327.14 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C(=NP(=O)([O-])[O-])N.O.O.O.O.[Na+].[Na+]
InChIInChI=1S/C4H10N3O5P.2Na.4H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;;;;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;;4*1H2/q;2*+1;;;;/p-2
InChIKeyHUWYWJSJJDCZRQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

磷酸肌酸钠二钠盐四水合物:高能磷酸供体与心肌保护剂的基本特性与采购规格参考


磷酸肌酸钠二钠盐四水合物(Sodium creatine phosphate dibasic tetrahydrate, CAS 71519-72-7/922-32-7),又称磷酸肌酸二钠盐四水合物,是内源性高能磷酸化合物磷酸肌酸(PCr)的外源性钠盐形式 。作为脊椎动物骨骼肌和心肌中ATP快速再生的关键底物,该化合物通过肌酸激酶(CK)/磷酸肌酸能量穿梭系统将高能磷酸基团转移至ADP生成ATP [1]。其四水合物晶体形态提供了优化的水溶性(0.1 g/mL H₂O形成澄清无色溶液)和明确的化学计量组成,使其在生物化学研究和临床心肌保护应用中成为标准化的能量底物来源 。

磷酸肌酸钠二钠盐四水合物:为何同类磷酸肌酸盐及肌酸衍生物不可随意互换


磷酸肌酸及相关化合物的不同盐型、水合态和化学形式在溶解度、稳定性、游离杂质含量及体内药代动力学行为上存在显著差异,这些差异直接影响实验可重复性、制剂开发可行性和临床疗效 。具体而言,钠盐形式相比游离酸具有增强的水溶性和稳定性;二钠盐相比单钠盐在等摩尔浓度下提供双倍钠离子当量,适用于需精确控制离子强度的配方;四水合物相比无水物或不定型水合物具有确定的分子量和水分含量(理论值约22%,实测20-30%),保障了精确摩尔浓度的配制 [1]。此外,肌酸单水合物作为膳食补充剂通过口服补充内源性磷酸肌酸储备(肌肉PCr增幅约6-35%),而磷酸肌酸钠二钠盐四水合物作为静脉注射药物直接提供外源性高能磷酸供体,快速提升心肌ATP水平 [2]。

磷酸肌酸钠二钠盐四水合物:量化差异证据与采购决策指南


游离肌酸杂质限量≤0.6%:试剂级纯度与药物制剂原料的关键区分

对于用于酶活性测定、体外ATP再生系统及药物制剂开发的用户,游离肌酸(free creatine)杂质含量是区分商用研究级试剂与医药级原料的关键指标。Sigma-Aldrich试剂级产品(≥98.0% NT)明确限定游离肌酸杂质≤0.6% 。相比之下,用于临床注射的磷酸肌酸钠原料药中,肌酸和肌酐作为主要有关物质须严格控制——有研究建立了稳定性指示HPLC方法同时测定CPS及其有关物质,其中肌酸和肌酐的相对响应因子被单独测定和验证,以确保制剂中这些降解产物的含量低于药典限度 。

Analytical Chemistry Pharmaceutical Quality Control Biochemical Reagent Specifications

水分含量20-30%:四水合物精确化学计量对摩尔浓度配制的关键影响

磷酸肌酸二钠盐的含水量直接决定其实际有效分子量,进而影响精确摩尔浓度溶液的配制。四水合物形式(C₄H₈N₃Na₂O₅P·4H₂O, MW=327.14)具有确定的化学计量组成,理论水分含量约22%,实测范围20-30% [1]。TCI产品规格明确标注水分22.0-30.0%(卡尔费休法),SRL产品水分20-25%,均与四水合物理论值一致 。相比之下,不定型水合物或无水形式(MW=255.08)在储存和使用中可能因吸湿而导致实际有效浓度漂移——TCI已明确说明此前标注为“水合物”的产品实际CAS RN与无水形式共享,为避免误导已移除“水合物”标识 [1]。

Biochemical Reagent Preparation Solution Chemistry Analytical Specifications

心脏手术中降低心肌损伤标志物CK-MB 17-23%:含磷酸肌酸钠心脏停搏液的量化心肌保护效应

在心脏手术中,将磷酸肌酸钠二钠盐四水合物添加至心脏停搏液可显著减轻心肌缺血再灌注损伤。一项针对48例房室间隔缺损修补术患儿的随机对照研究显示,含10 mmol/L磷酸肌酸钠的高钾冷晶体停搏液组(n=24)在主动脉开放后多个时点的CK-MB和cTnI水平均显著低于常规停搏液对照组(n=24)[1]。具体而言,试验组在T1(主动脉开放后5分钟)CK-MB为22.4±5.3 U/L,对照组为27.5±7.7 U/L,差异约18.5%(P<0.05);T2时点(开放后30分钟)试验组68.5±11.9 U/L vs 对照组80.4±16.7 U/L,差异约14.8%;术后呼吸辅助时间试验组显著短于对照组(6.7±2.3 h vs 7.9±1.4 h, P=0.03)[1]。

Cardiac Surgery Cardioplegia Myocardial Protection Pediatric Cardiology

供心低温保存4小时后ATP含量提升55%:磷酸肌酸钠延长离体心脏保存时限的实验证据

在心脏移植供心保存领域,磷酸肌酸钠二钠盐四水合物在St. Thomas Ⅱ停搏液中的添加可显著提升低温保存后心肌组织的ATP储备。一项大鼠供心保存研究(n=20)显示,含2.5 g/L磷酸肌酸钠的St. Thomas Ⅱ停搏液灌注组在4℃低温保存4小时后,心肌组织ATP含量为2.75±0.99 μmol/mg,而单纯St. Thomas Ⅱ停搏液对照组为1.77±0.86 μmol/mg,差异具有统计学显著性(P<0.05),ATP提升幅度约55% [1]。同时,SOD活性在实验组为49.6±2.52 U/mg,对照组为45.27±2.21 U/mg(P<0.05)[1]。电镜观察显示对照组出现染色质凝聚、线粒体嵴消失等超微结构损伤,而实验组心肌细胞核居中、肌节结构清晰 [1]。

Organ Preservation Heart Transplantation Ischemia-Reperfusion Injury Cardioplegia

静脉注射后血浆PCr快速转化为肌酸(代谢分数72%):磷酸肌酸二钠的独特药代动力学特征

磷酸肌酸二钠盐四水合物静脉注射后表现出独特的二室模型药代动力学特征,与口服肌酸单水合物补充剂的代谢路径根本不同。小鼠PK研究显示,静脉注射磷酸肌酸(PCr)后,肌酸(Cr)在给药后1.0分钟即出现于血浆中,其消除半衰期长于PCr本身,PCr向Cr的代谢分数(fm)高达72% [1]。这意味着约72%的静脉注射磷酸肌酸迅速脱磷酸转化为肌酸,后者作为活性代谢产物进一步参与心肌能量代谢 [1]。在心肌缺血模型(匹鲁卡品诱导)中,静脉注射PCr后心肌Cr的Cmax和ATP的Cmax均显著升高,且估计约40%由PCr产生的ATP来源于代谢产物Cr的贡献 [1]。相比之下,口服肌酸单水合物需经肠道吸收和细胞摄取(依赖SLC6A8转运体)后在胞内被肌酸激酶磷酸化为PCr,肌肉PCr增幅在年轻人中约35%、老年人仅约7%,且存在明显的组织摄取饱和现象 [2]。

Pharmacokinetics Drug Metabolism Cardioprotection Creatine Kinase

病毒性心肌炎治疗总有效率提升22%:磷酸肌酸钠辅助治疗的荟萃分析量化证据

在病毒性心肌炎(VMC)临床治疗中,磷酸肌酸钠(CPS)作为辅助治疗相比常规治疗的疗效已被系统综述和荟萃分析量化。2025年发表的荟萃分析纳入9项随机对照试验(n=1,116例患者),结果显示磷酸肌酸钠治疗组的总有效率显著高于常规治疗对照组,合并风险比RR=1.22(95% CI 1.16-1.28, P<0.00001)[1]。治疗后心肌损伤标志物水平方面,CPS组的cTnI显著低于对照组(标准化均数差SMD=-3.16, 95% CI -4.23至-2.10, P<0.00001),CK-MB亦显著降低(均数差MD=9.43 U/L, 95% CI 7.04-11.82, P<0.00001)[1]。安全性方面,CPS组与对照组的不良反应发生率无显著差异(RR=1.07, 95% CI 0.68-1.67, P=0.77),表明CPS辅助治疗在提升疗效的同时未增加安全性风险 [1]。

Viral Myocarditis Clinical Meta-Analysis Cardioprotection Evidence-Based Medicine

磷酸肌酸钠二钠盐四水合物:基于证据的最佳科研与工业应用场景


心脏外科手术停搏液配方添加剂

基于前述量化证据,磷酸肌酸钠二钠盐四水合物(浓度10 mmol/L或2.5 g/L)作为高钾冷晶体停搏液的添加剂,可在房室间隔缺损修补术等心脏直视手术中显著降低心肌缺血再灌注损伤。证据表明添加后CK-MB降幅达15-19%、cTnI降幅达25-33%,术后呼吸辅助时间缩短约15% [1];在供心保存中,添加2.5 g/L可使4小时低温保存后ATP含量提升55% [2]。采购时应选择符合药典标准的原料级规格(水分20-25%,有关物质经HPLC验证),而非普通试剂级产品。

肌酸激酶活性测定底物与ATP再生系统

作为肌酸激酶(CK)活性测定的标准底物,该化合物在临床诊断试剂盒和生化研究中有广泛应用。Sigma-Aldrich等供应商的试剂级产品(≥98.0% NT,游离肌酸≤0.6%)专为此类酶学测定优化——游离肌酸杂质的严格控制避免了产物抑制对初始速率测定的干扰 [1]。同时,该化合物亦用于体外翻译系统的ATP再生(如Golgi disassembly/reassembly assay、蛋白质合成master mix制备),其确定的水合物形式(MW=327.14)保障了精确摩尔浓度的配制 [2]。采购时应根据实验精度需求选择纯度≥98%的试剂级产品。

病毒性心肌炎辅助治疗药物原料

荟萃分析证据(9项RCT,n=1,116)表明,磷酸肌酸钠辅助治疗可使VMC患者总有效率提升22%(RR=1.22),同时显著降低cTnI和CK-MB水平(P<0.00001),且不增加不良反应风险(RR=1.07, P=0.77)[1]。该应用场景要求原料符合注射级药物标准——需要完整的有关物质谱图(肌酸、肌酐及其他降解产物经HPLC验证)、严格的水分控制(20-25%)以及符合GMP的生产条件。区别于试剂级产品,药用级磷酸肌酸钠二钠盐四水合物必须建立稳定性指示分析方法(如离子对反相HPLC,210 nm检测),以确证制剂在有效期内的质量一致性 [2]。

药代动力学与药物代谢研究

该化合物的独特代谢特征——静脉注射后72%的代谢分数(PCr→Cr),Cr在1.0 min内出现于血浆——使其成为研究前药策略、代谢产物介导效应和心肌能量代谢调控的理想模型化合物 [1]。不同于口服肌酸单水合物(需经SLC6A8转运体摄取、肌肉PCr增幅存在饱和效应),静脉磷酸肌酸可直接用于探究外源性高能磷酸供体在缺血再灌注损伤中的保护机制 [2]。研究用采购建议选择纯度≥98%、明确标注水分含量(20-30%)的四水合物规格,以保证PK研究中给药剂量计算的准确性。

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